铝酸盐(1-)、二氢双(2-(甲氧基-κO)乙醇酸-κO)-、钠(1:1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sodium dihydridobis(2-methoxyethoxo)aluminate (SDMA) involves using it as a reducing agent in catalytic systems, particularly in the cooligomerization of propadiene with propyne. The compound is found effective in generating zerovalent nickel in these systems, showcasing its utility in complex chemical reactions (Čermák et al., 1991).

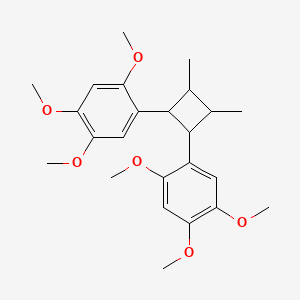

Molecular Structure Analysis

Multinuclear NMR studies of sodium alkoxohydridoaluminate compositions provide insights into the molecular structure of SDMA. These studies help refine the structure previously proposed, offering a detailed view of its molecular arrangement and the dynamics of its ionic stabilization in specific solvents (Černý et al., 1996).

Chemical Reactions and Properties

SDMA is involved in various nucleophilic substitutions, demonstrating its reactivity and versatility in forming new phosphorus-carbon bonds and its application in stereochemical substitutions in menthyl derivatives. These reactions highlight its potential in synthetic organic chemistry and the precise control it offers in stereochemical outcomes (Yamashita et al., 1983).

Physical Properties Analysis

The physical properties of SDMA and related compounds have been extensively studied through crystallography and solvothermal synthesis methods. These studies reveal the intricate lattice structures and the formation of well-ordered layers in certain aluminate complexes, providing a foundation for understanding the material's physical characteristics and its applications in material science (Li et al., 2014).

Chemical Properties Analysis

The chemical properties of SDMA, particularly its role as a reducing agent and its involvement in the activation of dihydrogen, highlight its chemical versatility and potential applications in catalysis and hydrogen storage technologies. Studies on lithium- and sodium-aluminyls, for instance, showcase the compound's ability to engage in complex chemical reactions and its potential in energy-related applications (Evans et al., 2021).

科学研究应用

催化中的还原剂

二氢双(2-甲氧基乙氧基)铝酸钠 (SDMA) 已被确定为催化系统中原位生成零价镍的合适还原剂。该系统用于丙二烯与丙炔的共低聚,其中 SDMA 促进了反应而不形成聚合物,得到的低聚物与三乙基铝得到的低聚物相当 (Čermák, Soukupová, Chvalovský, Khar'kova, & Krentsel, 1991)。

亲核取代的立体化学

该化合物已被用于研究亲核取代反应的立体化学。具体来说,它被用于与薄荷基或新薄荷基卤化物和磺酸盐的反应,导致形成新薄荷基和甲基-二苯基氧化膦,比例不同,阐明了立体化学取代的机制 (Yamashita et al., 1983)。

乙醇脱水中的催化活性

研究表明,商品化过渡氧化铝(可能包括二氢双(2-甲氧基乙氧基)铝酸钠的衍生物或相关化合物)在乙醇脱水生成乙烯中表现出显着的催化活性。本研究重点关注不同相和杂质对催化效率和乙烯生产选择性的影响,特别关注钠离子和铝酸盐结构在催化过程中的作用 (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014)。

N-三氟乙酰-L-道诺莎明合成

N-三氟乙酰-L-道诺莎明的改进合成工艺利用二氢双(2-甲氧基乙醇酸)铝酸钠(1-)对肟进行高度立体选择性还原。这一发展提高了合成路线的效率和选择性,证明了该化合物在复杂有机合成中的实用性 (Kimura, Matsumoto, Suzuki, & Terashima, 1986)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) involves the reaction between sodium hydroxide and aluminum hydroxide in the presence of 2-methoxyethanol. The resulting mixture is then heated to form the desired compound.", "Starting Materials": ["Sodium hydroxide", "Aluminum hydroxide", "2-methoxyethanol"], "Reaction": ["1. Dissolve sodium hydroxide in water to form a solution.", "2. Add aluminum hydroxide to the solution and stir until fully dissolved.", "3. Slowly add 2-methoxyethanol to the mixture while stirring continuously.", "4. Heat the mixture to 80-100°C and maintain the temperature for 2-3 hours.", "5. Allow the mixture to cool and filter the resulting solid.", "6. Wash the solid with water and dry in a vacuum oven to obtain the final product."] } | |

CAS 编号 |

22722-98-1 |

产品名称 |

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) |

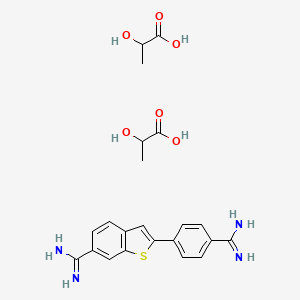

分子式 |

C6H16AlNaO4 |

分子量 |

202.16 g/mol |

IUPAC 名称 |

sodium;alumanylium;2-methoxyethanolate |

InChI |

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |

InChI 键 |

XJIQVZMZXHEYOY-UHFFFAOYSA-N |

SMILES |

COCC[O-].COCC[O-].[Na+].[AlH2+] |

规范 SMILES |

COCC[O-].COCC[O-].[Na+].[AlH2+] |

其他 CAS 编号 |

22722-98-1 |

Pictograms |

Flammable; Corrosive; Irritant |

同义词 |

dihydrobis(2-methoxyethoxy)aluminate Red-Al Vitride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。